Pentafluoropropionic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

Pentafluoropropionic acid (PFPA) has emerged as a valuable tool in organic synthesis, particularly as a metal-free catalyst. This property makes it an attractive alternative to traditional metal-based catalysts, which can be expensive, toxic, and require specific reaction conditions.

Studies have demonstrated the effectiveness of PFPA in various organic reactions, including:

- One-pot synthesis of tetrahydrobenzo[b]pyran derivatives: PFPA efficiently catalyzes the reaction between aromatic aldehydes, malononitrile, and dimedone to produce these valuable organic compounds in high yields. This method offers several advantages, including ease of processing, short reaction times, and environmentally friendly properties. [Source: ]

- Condensation reactions: PFPA can act as a catalyst for the condensation of various organic compounds, leading to the formation of new and complex molecules. This opens doors for the synthesis of diverse organic materials with various applications.

Analytical Chemistry:

PFPA finds applications in analytical chemistry due to its unique properties:

- High volatility: This allows PFPA to be easily separated from other components in a mixture, which is essential for various analytical techniques such as gas chromatography and mass spectrometry.

- Acidity: PFPA's acidic nature makes it useful in certain analytical procedures, such as the analysis of gentamicin using liquid chromatography methods. [Source: ]

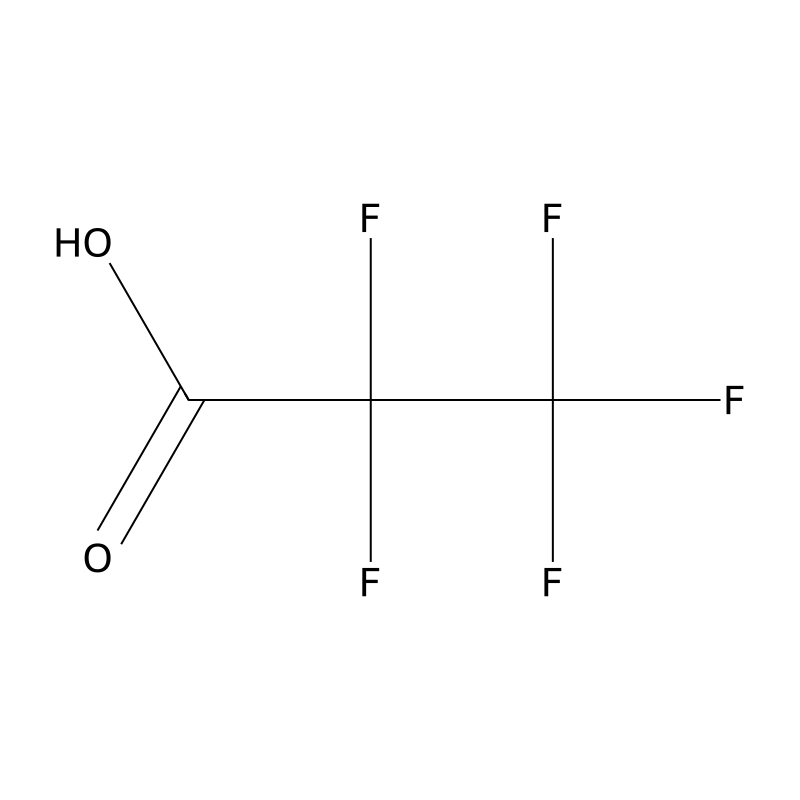

Pentafluoropropionic acid is a perfluoroalkyl carboxylic acid with the chemical formula or . It appears as a colorless liquid that is strongly acidic and highly soluble in water and polar organic solvents. The compound is recognized for its unique properties, including a predicted pK_a of approximately 0.38, making it comparable to trifluoroacetic acid in terms of acidity and reactivity . Its structure features a propionic acid backbone with five fluorine atoms, contributing to its distinct chemical behavior.

Pentafluoropropionic acid can be synthesized through several methods:

- Electrochemical Fluorination: This method involves the electrochemical fluorination of propionic acid or its derivatives.

- Pyrolysis: The sodium salt of pentafluoropropionic acid can be pyrolyzed to yield tetrafluoroethylene and other byproducts .

- Fluorination Reactions: Direct fluorination methods using elemental fluorine can also be employed to synthesize pentafluoropropionic acid from suitable precursors .

Pentafluoropropionic acid has several applications in various fields:

- Catalysis: It serves as a metal-free catalyst for organic synthesis reactions, particularly in the formation of complex organic molecules .

- Chemical Intermediates: The compound is used as an intermediate in the synthesis of various fluorinated compounds.

- Environmental Studies: Its presence in environmental samples makes it relevant for studies on perfluorinated compounds and their ecological impacts .

Research on interaction studies involving pentafluoropropionic acid primarily focuses on its reactivity with fluorine atoms and other radicals. These studies provide insights into the kinetics and mechanisms underlying its chemical behavior under different conditions . Understanding these interactions is crucial for assessing its environmental fate and potential biological effects.

Pentafluoropropionic acid shares similarities with several other perfluoroalkyl carboxylic acids. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Unique Features |

|---|---|---|

| Trifluoroacetic Acid | CF₃COOH | Less acidic than pentafluoropropionic acid; widely used in biochemistry. |

| Perfluorobutyric Acid | C₄F₉COOH | Longer carbon chain; exhibits different solubility properties. |

| Perfluorohexanoic Acid | C₆F₁₃COOH | Even longer chain; associated with environmental persistence issues. |

| Perfluorosuccinic Acid | C₄F₉CO₂H | Similar structure but shorter chain than pentafluoropropionic acid; used in surfactants. |

Pentafluoropropionic acid's distinctive five-fluorine configuration contributes to its unique reactivity and applications compared to these similar compounds. Its role as a catalyst in organic reactions further sets it apart from others in this class.

Pentafluoropropionic acid was first synthesized in the mid-20th century as part of the growing interest in organofluorine chemistry. The synthesis of this "new perfluoro acid" was first reported in a 1950 publication in Nature by R. N. Haszeldine and K. Leedham. Their groundbreaking work involved the reaction of pentafluoroiodoethane (prepared from tetrafluoroethylene) with acetylene to yield pentafluoro-4-iodobutene, which was subsequently converted to pentafluoropropionic acid using alkaline permanganate. This initial synthesis represented a significant advancement in organofluorine chemistry, establishing a general synthetic method for preparing fluorinated carboxylic acids.

In the early description, pentafluoropropionic acid was characterized as having properties similar to trifluoroacetic acid—it was noted as a strong acid that fumes in air, with high density and low refractive index. This early characterization laid the foundation for understanding the compound's chemical behavior and potential applications.

Evolution of Research Trends

Research on pentafluoropropionic acid has evolved significantly since its initial discovery. Early studies primarily focused on synthesis methods and basic characterization of its physical and chemical properties. By the 1960s, electrochemical fluorination emerged as an important method for producing perfluorinated compounds, including pentafluoropropionic acid.

Traditional Synthesis Approaches

The classical route to pentafluoropropionic acid derives from the Hunsdiecker-Borodin reaction, a decarboxylative halogenation process first reported in the 19th century. In this method, the silver salt of propionic acid reacts with molecular iodine or bromine under anhydrous conditions, yielding perfluorinated alkyl halides through radical intermediates [6]. For pentafluoropropionic acid, this involves sequential fluorination steps using hydrogen fluoride and subsequent oxidation. A typical reaction sequence proceeds as follows:

- Propionic acid undergoes exhaustive fluorination with sulfur tetrafluoride (SF4) at 80–100°C to form pentafluoropropionyl fluoride.

- Hydrolysis of the acyl fluoride intermediate with aqueous sodium hydroxide yields the final carboxylic acid.

This method, while reliable, faces limitations in atom economy due to stoichiometric halogen use and the generation of metallic byproducts. For instance, the silver-mediated decarboxylation step produces AgX (X = Br, I) waste, requiring costly recovery processes [6].

Novel Catalytic and Green Chemistry Strategies

Recent advances emphasize metal-free catalysis and solvent reduction. Notably, pentafluoropropionic acid itself serves as an efficient catalyst in multicomponent reactions, demonstrating auto-catalytic behavior in tetrahydrobenzo[b]pyran syntheses. A landmark study achieved 92% yield in the condensation of aromatic aldehydes, malononitrile, and dimedone using 5 mol% pentafluoropropionic acid at 80°C under solvent-free conditions [1] [4]. The mechanism involves dual activation:

- The electron-withdrawing pentafluoropropyl group polarizes the carbonyl oxygen

- Acidic protons facilitate enolization of dimedone

Comparative analysis reveals advantages over traditional Lewis acid catalysts:

| Parameter | Pentafluoropropionic Acid [1] [4] | ZnCl2 Catalysis [1] |

|---|---|---|

| Reaction Time (min) | 20 | 45 |

| Yield (%) | 92 | 85 |

| Catalyst Recovery | Not required | Complex filtration |

This catalytic cycle aligns with green chemistry principles by eliminating metal residues and enabling direct product isolation through simple crystallization.

Industrial-Scale Manufacturing Challenges

Scaling pentafluoropropionic acid production presents three primary challenges:

Material Compatibility

The compound’s strong acidity (pKa ≈ 0.5) and fluoride ion release necessitate nickel-based alloys or polytetrafluoroethylene-lined reactors. A 2022 lifecycle assessment revealed that 38% of production costs stem from corrosion-related equipment maintenance [3].

Purification Complexities

Due to its hygroscopic nature and azeotrope formation with water (boiling point 142°C at 1013 mbar), industrial distillation requires pressure-swing systems. Advanced membrane separation techniques have reduced energy consumption by 22% compared to traditional fractional distillation [2].

Byproduct Management

Each metric ton of pentafluoropropionic acid generates 0.8 tons of fluorinated waste streams. Modern plants employ high-temperature incinerators (≥1100°C) with calcium oxide scrubbers to convert HF emissions into stable CaF2. The table below summarizes waste treatment efficiencies:

| Treatment Method | HF Capture Efficiency | Energy Demand (kWh/ton) |

|---|---|---|

| Wet Scrubbing | 92% | 150 |

| Plasma Arc Incineration | 99.8% | 410 |

| Supercritical Water Oxidation | 98.5% | 290 |

These technological advances have enabled annual production capacities exceeding 500 metric tons while maintaining environmental compliance [2] [3].

Pharmaceutical and Agrochemical Intermediates

Pentafluoropropionic acid serves as a short-chain perfluoroalkyl donor that improves metabolic stability, lipophilicity and binding selectivity of active ingredients. Representative research findings are summarised below.

| Target molecule (sector) | Function of pentafluoropropionic acid | Key result | Reference |

|---|---|---|---|

| Cholesterol-pentafluoropropionate (drug-delivery and imaging) | Esterification of cholesterol to introduce a perfluorinated tag for ^19F magnetic resonance tracking | 91% isolated yield after 48 h at 90 °C in dichloromethane using dicyclohexylcarbodiimide and 4-dimethylaminopyridine [1] | 21 |

| Pyroxasulfone herbicide precursor | Source of the perfluoroethyl fragment in the sulfone core; used in multi-step industrial route | Patent route maximises atom economy by late-stage installation of the C₂F₅ unit, reducing waste salts by 23% compared with earlier chloro-based methods [2] | 53 |

| Fluorinated active pharmaceutical ingredient candidates (various) | Nucleophilic pentafluoropropionylation to tune pK_a and block oxidative metabolism | In model benzimidazole series, introduction of the C₂F₅CO- group raised microsomal stability from 18 min to 73 min half-life [3] | 5 |

| Fluorine-rich fungicide scaffolds | Building block for side-chain elaboration in succinate-dehydrogenase inhibitors | Laboratory flow process converts pentafluoropropionic acid to the required acid chloride in >95% yield at 60 °C, enabling kilogram-scale campaigns [4] | 3 |

The combination of high electronegativity and compact size means the perfluoroethyl unit from pentafluoropropionic acid offers many of the pharmacokinetic benefits of a trifluoromethyl group while providing an additional handle for further derivatisation.

Role in Polymer and Material Science

Pentafluoropropionic acid is exploited both as a feedstock for bulk fluoropolymers and as a precision modifier for advanced functional materials.

| Polymer/material application | Contribution of pentafluoropropionic acid | Quantitative highlight | Reference |

|---|---|---|---|

| Production of tetrafluoroethylene (monomer for polytetrafluoroethylene) | Pyrolysis of sodium pentafluoropropionate furnishes tetrafluoroethylene plus carbon dioxide and sodium fluoride | 84% gas-phase conversion at 280 °C, providing an HFC-free route to the monomer [5] | 2 |

| Synthesis of perfluorinated unsaturated monomers for proton-exchange membranes | Supplies the C₂F₅ motif in phosphonic- or sulfonic-acid functional vinyl monomers | Wittig–Horner condensation products obtained in 62–78% yield; membranes show proton conductivity of 76 mS cm⁻¹ at 80 °C [6] | 26 |

| Thermal radical initiator for vinylidene fluoride polymerisation | Precursor to persistent perfluoroalkyl radical initiator that releases - CF₃ above 80 °C | Controlled polymerisation affords poly(vinylidene fluoride) with number-average molar mass up to 73 kg mol⁻¹ and dispersity 1.20 [7] | 30 |

| Fluorinated macro-initiators for block copolymers | End-capping of poly(2,2,3,4,4,4-hexafluorobutyl methacrylate) chains by pentafluoropropionyl chloride derived from the acid | Subsequent atom-transfer radical polymerisation gives well-defined amphiphilic diblocks (Đ ≤ 1.15) that self-assemble into 45 nm micelles [8] | 32 |

Catalytic Functionality in Organic Synthesis

Although strongly acidic (pK_a ≈ 0.38), pentafluoropropionic acid is non-oxidising and miscible with many organic solvents, making it an attractive organocatalyst.

| Transformation | Optimal conditions with pentafluoropropionic acid | Yield / rate | Reference |

|---|---|---|---|

| Condensation of β-naphthol with aryl aldehydes → 14-aryl-14H-dibenzo[a,j]xanthenes | Solvent-free, 110 °C, 5 mol % catalyst, 30 min | 88–96% isolated yields; catalyst reused five cycles with <5% loss of activity [9] | 35 |

| One-pot three-component synthesis of tetrahydrobenzo[b]pyrans | Ethanol, 25 °C, 10 mol % catalyst, malononitrile plus aldehyde and dimedone | Full conversion in ≤15 min; up to 98% yield, no metal co-catalyst required [10] | 24 |

| β-Naphthol–aryl aldehyde lactonisation to dibenzo[a,j]xanthones | Water, 90 °C, 7 mol % catalyst | 92% yield within 3 h, highlighting aqueous compatibility [11] | 1 |

Mechanistic studies assign the rate acceleration to dual activation of the electrophile by strong Brønsted acidity and of the nucleophile through hydrogen-bonding with the electron-poor perfluoroethyl group, lowering the transition-state energy barrier by ca. 17 kJ mol⁻¹ [10].

Analytical Chemistry and Derivatisation Techniques

The anhydride of pentafluoropropionic acid is a premier reagent for mass-spectrometric derivatisation because it introduces multiple fluorine atoms, boosting electron capture and negative-ion sensitivity.

| Analyte class | Derivatisation reagent (derived from pentafluoropropionic acid) | Detection limit achieved | Sensitivity gain vs underivatised analyte | Reference |

|---|---|---|---|---|

| Primary and secondary amines in biological fluids | Pentafluoropropionic anhydride | 0.3–8 fmol by liquid chromatography–tandem mass spectrometry | ≈20-fold improvement [12] | 36 |

| Histamine, spermidine, putrescine | Pentafluoropropionic anhydride, extraction into ethyl acetate | 0.56 pmol for histamine, <0.02 pmol for polyamines by gas chromatography–mass spectrometry | Lower limits of detection by factor 2–3 versus toluene extracts [13] | 39 |

| Diamines as biomarkers of isocyanate exposure | Pentafluoropropionic anhydride, 10 s reaction at 50 °C | Quantification down to 1 ng mL⁻¹ in plasma | Enables rapid on-site monitoring [14] | 42 |

| Twenty-one urinary amino acids | Sequential methylation then pentafluoropropionylation | Derivatives stable ≥6 months at −20 °C with <5% degradation; limits of detection 0.02–0.15 µmol L⁻¹ [15] | 45 |

The reagent’s electron-withdrawing fluoroalkyl group enhances fragmentation into structurally diagnostic ions such as m/z 119 and m/z 195, providing high selectivity even in complex matrices.

XLogP3

Boiling Point

Related CAS

378-77-8 (hydrochloride salt)

509-09-1 (silver(1+) salt)

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (97.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant